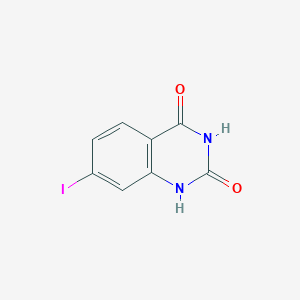

7-Iodoquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

7-iodo-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQDOSUQXJGECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652948 |

Source

|

| Record name | 7-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-72-7 |

Source

|

| Record name | 7-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione from 4-Iodoanthranilic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-iodoquinazoline-2,4(1H,3H)-dione, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 4-iodoanthranilic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical laboratory protocols. We will delve into two primary synthetic pathways: the direct cyclocondensation with urea and the reaction with chlorosulfonyl isocyanate. Emphasis is placed on the rationale behind experimental choices, potential side reactions, and robust purification techniques to ensure the synthesis of a highly pure final product.

Introduction: The Significance of the Quinazolinedione Scaffold

Quinazoline-2,4(1H,3H)-diones are a privileged structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2]. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the biological activity and provide a handle for further synthetic diversification through cross-coupling reactions. This guide focuses on the efficient construction of the 7-iodo-substituted quinazolinedione core from 4-iodoanthranilic acid, a critical starting material.

Strategic Approaches to Synthesis

The formation of the quinazoline-2,4(1H,3H)-dione ring system from an anthranilic acid derivative fundamentally involves the introduction of a two-nitrogen, one-carbon unit that cyclizes with the ortho-amino and carboxylic acid functionalities. Two principal reagents have proven effective for this transformation: urea and chlorosulfonyl isocyanate.

-

Route A: The Urea-Based Cyclocondensation: This is a classical and straightforward approach involving the thermal condensation of 4-iodoanthranilic acid with urea.[1][3] The reaction typically proceeds at elevated temperatures, leading to the formation of the desired heterocyclic product.

-

Route B: The Chlorosulfonyl Isocyanate (CSI) Approach: This method utilizes the highly reactive chlorosulfonyl isocyanate as the cyclizing agent. CSI offers a more reactive alternative to urea, potentially allowing for milder reaction conditions. However, the handling of CSI requires stringent safety precautions due to its hazardous nature.[4][5][6][7][8]

The choice between these routes depends on factors such as available equipment, scale of the reaction, and safety considerations. For the purpose of this guide, we will provide a detailed protocol for the more common and arguably safer urea-based method, while also discussing the mechanistic aspects of the CSI route.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Urea-Based Synthesis

The reaction of 4-iodoanthranilic acid with urea at high temperatures is believed to proceed through a multi-step mechanism. Upon heating, urea undergoes thermal decomposition to generate isocyanic acid (HNCO) and ammonia[9][10][11]. The highly reactive isocyanic acid is the key intermediate that drives the cyclization.

Caption: Proposed mechanism for the urea-based synthesis.

Mechanism of the Chlorosulfonyl Isocyanate (CSI) Synthesis

Chlorosulfonyl isocyanate is a highly electrophilic reagent. The reaction with 4-iodoanthranilic acid is initiated by the nucleophilic attack of the amino group on the isocyanate carbon. This is followed by an intramolecular cyclization and subsequent hydrolysis of the sulfonyl group to yield the final product.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS [jstage.jst.go.jp]

- 10. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 11. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Researchers

Introduction

7-Iodoquinazoline-2,4(1H,3H)-dione is a halogenated heterocyclic compound belonging to the quinazolinedione class. Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise structural elucidation of such compounds is a critical prerequisite for understanding their structure-activity relationships (SAR) and for ensuring the quality and integrity of research findings.

Molecular Structure and Isomeric Context

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound features a bicyclic system with a pyrimidinedione ring fused to a benzene ring. The key feature is the iodine atom substituted at the 7-position of the quinazoline core.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra are indispensable. The data presented below are predicted based on analyses of similar quinazolinedione structures and established substituent effects.[4][6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for quinazolinediones due to its excellent solubilizing power for these often poorly soluble compounds and its ability to allow for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 14 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR.

-

Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Rationale |

| ~11.4 | Broad Singlet | 2H | N1-H, N3-H | - | Exchangeable amide protons, typically broad. Their chemical shift can be concentration and temperature dependent. |

| ~7.95 | Doublet | 1H | H-5 | J ≈ 8.4 Hz | H-5 is ortho to the electron-withdrawing C4-carbonyl group and will be the most deshielded aromatic proton. It couples with H-6. |

| ~7.60 | Doublet | 1H | H-8 | J ≈ 1.6 Hz | H-8 is meta to the iodine atom and ortho to the N1-H group. It will exhibit a small meta coupling to H-6. |

| ~7.45 | Doublet of Doublets | 1H | H-6 | J ≈ 8.4, 1.6 Hz | H-6 is ortho to the iodine and couples with both H-5 (ortho coupling) and H-8 (meta coupling). |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162.5 | C-4 | Carbonyl carbons are highly deshielded. C-4 is typically slightly downfield compared to C-2. |

| ~150.5 | C-2 | The second carbonyl carbon. |

| ~141.0 | C-8a | A quaternary carbon adjacent to a nitrogen atom. |

| ~139.5 | C-6 | Aromatic carbon deshielded by the ortho iodine atom. |

| ~129.0 | C-5 | Aromatic CH carbon. |

| ~122.5 | C-8 | Aromatic CH carbon. |

| ~115.0 | C-4a | Quaternary carbon shielded by the adjacent carbonyl group. |

| ~95.0 | C-7 | The carbon directly bonded to iodine will be significantly shielded due to the heavy atom effect. This is a key signature. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique.

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[8]

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3050 | Medium, Broad | N-H stretching | Amide |

| 3100 - 3000 | Medium | C-H stretching | Aromatic |

| ~1710 | Strong | C=O stretching | Carbonyl (Amide I band) |

| ~1660 | Strong | C=O stretching | Carbonyl (Amide I band) |

| ~1610 | Medium | C=C stretching | Aromatic |

| ~820 | Strong | C-H bending | Aromatic (out-of-plane) |

| ~600 | Medium-Weak | C-I stretching | Carbon-Iodine |

The presence of two distinct, strong carbonyl peaks is a hallmark of the quinazoline-2,4-dione core. The N-H stretching will likely be a broad band due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal.

-

For positive mode, expect to see the protonated molecule [M+H]⁺.

-

For negative mode, expect the deprotonated molecule [M-H]⁻.

-

-

High-Resolution MS (HRMS): If available, HRMS should be performed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

-

Molecular Formula: C₈H₅IN₂O₂

-

Molecular Weight: 288.04 g/mol

-

Predicted m/z values:

-

[M]⁺˙ (in EI): 288

-

[M+H]⁺ (in ESI+): 289

-

[M-H]⁻ (in ESI-): 287

-

[M+Na]⁺ (in ESI+): 311

-

A key feature in the mass spectrum will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the primary molecular ion peak will be prominent. The high-resolution mass should be within a few ppm of the calculated exact mass (287.9447 for the neutral molecule).

Figure 2. General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for the key spectral features of this molecule. The predicted ¹H and ¹³C NMR spectra will reveal the specific arrangement of protons and carbons, with the upfield shift of C-7 being a key indicator of iodine substitution. The IR spectrum will confirm the presence of the characteristic dione and amide functional groups, while mass spectrometry will verify the molecular weight and elemental composition. By following the outlined protocols and using the predicted data as a reference, researchers can confidently confirm the identity and purity of this compound, enabling further investigation into its promising biological activities.

References

-

Supporting Information for an unspecified article. This source provides ¹H and ¹³C NMR data for various quinazolinone derivatives, which is useful for comparative analysis.[6]

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. This article discusses the synthesis and spectroscopic analysis (IR, NMR, EI-MS) of novel quinazoline-2,4(1H,3H)-dione derivatives.[1]

-

Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2645-2661. This paper includes detailed ¹H and ¹³C NMR data for a range of quinazolinone derivatives.[7]

-

El-Sayed, M. A. A., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(45), 29339-29363. This study provides spectroscopic data for 6-iodo-quinazoline-2,4(1H,3H)-dione derivatives, which are close structural analogs.[4]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This source, while focusing on a related but different quinazoline core, provides examples of NMR data for similar bicyclic systems.[9]

-

Abdel-Wahab, B. F., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6617. This article details the synthesis and characterization of quinazolin-2,4-dione derivatives, including descriptions of their spectral data.[10]

-

Biotuva Life Sciences. This compound. This commercial listing confirms the availability of the compound.[11]

-

Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 145-151. This paper describes the synthesis and provides NMR and MS data for substituted quinazolinedione derivatives.[2]

-

Li, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. This research includes synthetic procedures and characterization data for various quinazolinedione derivatives.[12]

-

El-Gamal, M. I., et al. (2021). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 11(1), 21379. This article provides information on the synthesis and spectroscopic characterization of quinazolinedione derivatives.[13]

-

Synthesis of quinazoline-2,4(1H,3H)-dione. This source provides context on the synthesis and importance of the quinazolinedione scaffold.[3]

-

Zhou, Y., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm, 7(5), 904-910. This paper details the design and synthesis of quinazolinedione derivatives as PARP inhibitors.[14]

-

Nale, D. B., et al. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. This supplement provides IR and NMR data for various substituted quinazoline-2,4(1H,3H)-diones.[5]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. This article provides examples of IR spectra for quinazolinedione derivatives.[8]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Iodoquinazoline-2?4(1H?3H)-dione – Biotuva Life Sciences [biotuva.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to GSK2193874: A Potent and Selective TRPV4 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] Developed as a first-in-class inhibitor, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of TRPV4. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of pulmonary edema have positioned it as a significant compound in the study of cardiovascular and pulmonary diseases.[1][2][3][4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacology, and safety considerations of GSK2193874, intended for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 1336960-13-4 | [5] |

| Molecular Formula | C₃₇H₃₈BrF₃N₄O | [5] |

| Molecular Weight | 691.6 g/mol | [5] |

| Formal Name | 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | [5] |

| Solubility | DMF: 15 mg/ml, DMSO: 14 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [5] |

| Storage | Store at -20°C | [5] |

| Stability | ≥ 4 years | [5] |

Mechanism of Action and Selectivity

GSK2193874 exerts its pharmacological effects through the selective blockade of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of cellular processes.

Inhibition of TRPV4-Mediated Calcium Influx

TRPV4 channels are activated by diverse stimuli, including heat, mechanical stress, and endogenous ligands.[3][4] Activation of these channels leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades. GSK2193874 is a potent blocker of this Ca²⁺ influx through TRPV4 channels.[2] It demonstrates high potency with IC₅₀ values of 2 nM and 40 nM for rat and human TRPV4, respectively.[2]

Whole-cell patch-clamp studies have revealed that GSK2193874 inhibits the activation of recombinant TRPV4 currents when applied to the extracellular side of the cell membrane at concentrations as low as 3 nM.[2] Conversely, intracellular application of up to 10 μM is ineffective, suggesting an extracellular binding site or a mechanism dependent on extracellular access.[2]

Caption: Mechanism of GSK2193874 as a TRPV4 channel blocker.

High Selectivity Profile

A key attribute of GSK2193874 as a research tool and potential therapeutic is its high selectivity for TRPV4 over other ion channels. It has been profiled against a panel of other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, and was found to have IC₅₀ values greater than 25 μM for these channels.[1][2] Furthermore, it is reported to be selective for TRPV4 over a broad panel of approximately 200 other human receptors, channels, and enzymes.[5] This high degree of selectivity minimizes the potential for off-target effects, making it a reliable tool for elucidating the specific roles of TRPV4.

Preclinical Pharmacology and Efficacy

The in vivo efficacy of GSK2193874 has been demonstrated in various preclinical models, most notably in the context of heart failure-induced pulmonary edema.

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that GSK2193874 possesses properties suitable for oral dosing in chronic animal models.[1][2][3]

| Species | Route | Clearance (CL) | Half-life (t₁/₂) | Oral Bioavailability (%F) | Reference |

| Rat | IV | 7.3 mL/min/kg | - | - | [1][2][3] |

| Rat | PO | - | 10 h | 31% | [1][2][3] |

| Dog | IV | 6.9 mL/min/kg | - | - | [1][2][3] |

| Dog | PO | - | 31 h | 53% | [1][2][3] |

In Vivo Efficacy in Pulmonary Edema

In both acute and chronic heart failure models, pretreatment with GSK2193874 has been shown to inhibit the formation of pulmonary edema and improve arterial oxygenation.[1] The compound is effective at preventing and resolving pulmonary edema resulting from myocardial infarction in mice.[5] Mechanistically, GSK2193874 preserves endothelial cell integrity and inhibits endothelial TRPV4 currents, thereby preventing the fluid leakage into the lungs that characterizes pulmonary edema.[1]

Safety and Handling

Cardiovascular Safety

Importantly, GSK2193874 has been shown to have a favorable cardiovascular safety profile in preclinical studies. In rats, doses up to 30 mg/kg did not produce any effects on blood pressure or heart rate.[1][2] While it can attenuate the decrease in pulmonary and systemic arterial pressures induced by TRPV4 agonists, it does not appear to alter basal heart rate or blood pressure.[5] This is a critical feature, as an earlier lead compound in the series exhibited unexpected hemodynamic effects due to off-target L-type calcium channel inhibition.[3]

General Handling and Storage

For laboratory use, standard precautions for handling chemical compounds should be followed. This includes the use of personal protective equipment such as gloves, lab coats, and eye protection. The compound should be stored at -20°C for long-term stability.[5]

Experimental Protocols

In Vitro Assessment of TRPV4 Inhibition

Objective: To determine the potency of GSK2193874 in inhibiting TRPV4-mediated calcium influx in a cell-based assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

GSK1016790A (a potent TRPV4 agonist)

-

GSK2193874

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HUVECs in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed HUVECs into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of GSK2193874 (e.g., from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject the TRPV4 agonist GSK1016790A to a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Data Analysis: Record the fluorescence intensity over time. Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control. Plot the concentration-response curve and determine the IC₅₀ value for GSK2193874.

Conclusion

GSK2193874 is a highly potent, selective, and orally bioavailable TRPV4 antagonist that has proven to be an invaluable tool for the study of TRPV4 biology. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, coupled with a good safety profile, make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The continued investigation of GSK2193874 and similar molecules holds promise for the development of novel therapeutics for conditions involving TRPV4-mediated pathology, such as pulmonary edema associated with heart failure.

References

-

959236-72-7 | 7-iodo-1,2,3,4-tetrahydroquinazoline-2,4-dione. Capot Chemical. [Link]

-

Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 | Request PDF. ResearchGate. [Link]

-

Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. National Institutes of Health. [Link]

Sources

The Rising Therapeutic Potential of 7-Iodoquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a halogen atom, particularly iodine at the 7-position, has emerged as a powerful approach to modulate the pharmacological profile of these derivatives, leading to potent agents with diverse therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of 7-iodoquinazoline-2,4(1H,3H)-dione derivatives, with a primary focus on their anticancer properties. We will delve into the rationale behind their design, mechanisms of action, and key experimental methodologies for their synthesis and evaluation, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Core and 7-Iodo Substitution

The quinazoline-2,4(1H,3H)-dione skeleton is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2] The ability of the quinazolinedione ring system to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions underpins its therapeutic potential.

The introduction of substituents onto the quinazoline core is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents can dramatically influence the compound's biological activity. Halogenation, in particular, is a widely employed tactic in drug design. The introduction of an iodine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione ring is of particular interest. The iodine atom, being large and lipophilic, can enhance binding affinity to target proteins through halogen bonding and increased van der Waals interactions. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its reactivity and metabolic stability. This strategic modification has led to the discovery of potent inhibitors of key targets in cancer progression.

Anticancer Activity: A Multifaceted Approach to Combat Malignancy

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have been shown to target multiple facets of cancer biology, including uncontrolled cell proliferation, survival, and angiogenesis.

Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases

A prominent mechanism through which 7-substituted quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects is through the dual inhibition of critical receptor tyrosine kinases (RTKs), such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

-

c-Met: The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is implicated in the development and metastasis of numerous cancers.

-

VEGFR-2: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.

The simultaneous inhibition of both c-Met and VEGFR-2 by a single molecule represents a powerful therapeutic strategy, as it can overcome resistance mechanisms that may arise from targeting a single pathway.[3] this compound derivatives have been designed to fit into the ATP-binding pockets of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.

Signaling Pathway: Dual Inhibition of c-Met and VEGFR-2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically first assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 2c | HCT-116 (Colon) | 0.084 | c-Met/VEGFR-2 | [3] |

| 4b | HCT-116 (Colon) | 0.063 | c-Met/VEGFR-2 | [3] |

| 4e | HCT-116 (Colon) | 0.071 | c-Met/VEGFR-2 | [3] |

| 13e | HepG2 (Liver) | 5.70 | EGFR/VEGFR-2 | [5] |

| 13e | MCF-7 (Breast) | 7.15 | EGFR/VEGFR-2 | [5] |

| 13e | HCT116 (Colon) | 5.76 | EGFR/VEGFR-2 | [5] |

| 13e | A549 (Lung) | 6.50 | EGFR/VEGFR-2 | [5] |

Table 1: In vitro cytotoxic activity of selected this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity: A Potential New Frontier

While the primary focus has been on anticancer applications, the quinazoline scaffold is also known for its antimicrobial properties.[2] Some derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action in microbes is often attributed to the inhibition of essential enzymes, such as DNA gyrase.[7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately cell death. Fluoroquinolone antibiotics are a well-known class of DNA gyrase inhibitors. Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors, suggesting a similar mechanism of action.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

96-well microplates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a commercially available or synthesized substituted anthranilic acid. A common synthetic route involves the cyclization of an appropriately substituted anthranilate with a source of carbonyl groups.

General Synthetic Scheme

A representative synthetic pathway to obtain N-substituted 3-hydroxy-7-iodoquinazoline-2,4(1H,3H)-diones is outlined below. This multi-step synthesis allows for the introduction of various substituents at different positions of the quinazoline core, enabling the exploration of structure-activity relationships.

Synthetic Pathway: this compound Derivatives

Caption: General synthetic route for 7-iodoquinazoline-2,4(1H,3H)-diones.

Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-7-iodoquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a general procedure for the synthesis of related quinazolinedione derivatives.[8]

Materials:

-

Methyl 2-amino-4-iodobenzoate

-

1,1'-Carbonyldiimidazole (CDI)

-

Benzyloxyamine

-

Toluene

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H2O)

-

Standard laboratory glassware and equipment

Procedure:

-

Amide Formation: To a solution of methyl 2-amino-4-iodobenzoate in toluene, add CDI and reflux the mixture for 2 hours. Then, add benzyloxyamine and continue to reflux for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the reaction is complete, cool the mixture and add a solution of NaOH in a mixture of EtOH and H2O. Reflux the resulting mixture for 2 hours.

-

Work-up and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-(benzyloxy)-7-iodoquinazoline-2,4(1H,3H)-dione.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to act as dual inhibitors of key receptor tyrosine kinases like c-Met and VEGFR-2 provides a strong rationale for their further development as anticancer agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Expansion of the Structure-Activity Relationship (SAR): Systematic exploration of different substituents at various positions of the quinazoline ring to enhance biological activity and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as infectious diseases and inflammatory disorders, based on the known broad-spectrum activity of the quinazoline scaffold.

The continued investigation of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

-

Alafeefy, A. M., & Al-Abdullah, N. A. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. [Link]

-

El-Gamal, M. I., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 14(7), 655. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Foroumadi, A., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 17(2), 587–598. [Link]

-

Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(23), 16709. [Link]

-

Patel, N. B., & Shaikh, F. M. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Journal of Sciences, 1(1), 1-5. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Lv, K., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget, 7(39), 64019–64030. [Link]

-

Alafeefy, A. M., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(48), 31235-31252. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

-

Ramezanzadeh, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 447–456. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Pereira, M. D. F., et al. (2007). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 321-326. [Link]

-

Ghorab, M. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29893-29911. [Link]

-

Fayed, E. A., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1545-1553. [Link]

-

Ghorab, M. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29893-29911. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

-

Akgün, H., et al. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 13(6), 548-561. [Link]

-

Mohammadi-Far, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Metabolism, 10(1), 1-14. [Link]

-

Miller, D. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4424-4433. [Link]

-

Al-Dhfyan, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5039. [Link]

-

Gholizadeh, Z., et al. (2023). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 29(4), 421-436. [Link]

-

Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 85-91. [Link]

-

Sravanthi, T., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Request PDF. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 107. [Link]

-

El-Naggar, A. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187640. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3333. [Link]

-

Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13198-13212. [Link]

-

Zhang, M., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. [Link]

-

Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 341-350. [Link]

-

Jatav, V., et al. (2017). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 213-224. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. Bioorganic Chemistry, 114, 105101. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Fragment-Based Drug Design

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, bicyclic framework provides a defined orientation for pendant functional groups to interact with biological targets, while the two carbonyl groups and nitrogen atoms offer multiple points for hydrogen bonding interactions. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This guide focuses on a specific, strategically functionalized member of this family: 7-Iodoquinazoline-2,4(1H,3H)-dione . This fragment serves as an exceptionally valuable starting point in fragment-based drug discovery (FBDD). The iodine atom at the 7-position is not merely a placeholder; it is a versatile chemical handle that unlocks a vast chemical space for rapid analog synthesis through modern cross-coupling methodologies. This allows for a systematic and efficient exploration of the structure-activity relationship (SAR) around the quinazolinone core, accelerating the journey from a weakly binding fragment to a potent and selective lead compound.

This document will provide an in-depth exploration of the synthesis, fragment screening, and hit-to-lead optimization of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery.

Part 1: Synthesis of the Core Fragment: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve the iodination of an anthranilic acid derivative followed by cyclization to form the quinazolinedione ring.

Synthesis of 4-Amino-3-iodobenzoic Acid

The initial step is the regioselective iodination of 4-aminobenzoic acid. A common method involves the use of an iodine source and an oxidizing agent.

Experimental Protocol: Iodination of 4-Aminobenzoic Acid

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol.

-

Addition of Iodide Source: Add a stoichiometric amount of an iodide salt, such as potassium iodide (KI).

-

Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at a controlled temperature, typically around 30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction is quenched, and the pH is adjusted to precipitate the product. The crude 4-amino-3-iodobenzoic acid can be collected by filtration.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired intermediate.[1]

Cyclization to this compound

The final step involves the cyclization of 4-amino-3-iodobenzoic acid to form the quinazolinedione ring. A well-established method for this transformation is the reaction with urea or a urea equivalent.

Experimental Protocol: Cyclization with Urea

-

Reaction Setup: A mixture of 4-amino-3-iodobenzoic acid and an excess of urea is heated. The reaction can be performed neat or in a high-boiling solvent.[2]

-

Heating: The mixture is heated to a high temperature, typically in the range of 150-160°C.[2] This promotes the cyclization reaction with the evolution of ammonia.

-

Work-up: After cooling, the reaction mixture is treated with an aqueous base (e.g., NaOH solution) to dissolve the product and remove unreacted starting materials.

-

Precipitation: The product is then precipitated by acidification with an acid like HCl.[3]

-

Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization to obtain a high-purity sample suitable for fragment screening.

Part 2: Fragment Screening Methodologies

Once a high-quality sample of this compound is obtained, the next critical phase is to screen it against the biological target of interest to confirm binding. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.

Biophysical Techniques for Primary Screening and Hit Validation

A multi-pronged approach to fragment screening is highly recommended. A primary screen with a high-throughput method can be followed by validation with one or more orthogonal techniques to eliminate false positives and gain deeper insights into the binding event.

| Technique | Principle | Information Gained | Throughput | Strengths | Limitations |

| X-ray Crystallography | Soaking or co-crystallizing the target protein with the fragment and determining the 3D structure. | Direct observation of binding mode, precise location of the fragment in the binding site.[4][5] | Low to Medium | Provides detailed structural information for structure-based design.[4] | Requires a robust crystallization system; can be time-consuming.[6] |

| NMR Spectroscopy | Detects changes in the NMR signals of either the protein (protein-observed) or the fragment (ligand-observed) upon binding.[7] | Binding confirmation, binding site information (protein-observed), Kd estimation.[7][8] | Medium | Highly sensitive to weak interactions; provides valuable structural and dynamic information.[8] | Requires larger amounts of protein (protein-observed); can be complex to set up. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when the fragment binds to an immobilized target protein.[9][10] | Binding affinity (Kd), kinetics (kon, koff).[10][11] | High | Real-time, label-free detection; provides kinetic data.[9] | Requires immobilization of the target, which may affect its activity; potential for mass transport artifacts. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event.[12][13] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12][14] | Low | Gold standard for thermodynamic characterization; label-free and in-solution.[13] | Requires larger amounts of material; lower throughput.[15] |

Experimental Workflow for Fragment Screening

A robust and efficient workflow is crucial for a successful fragment screening campaign. The following diagram illustrates a typical cascade.

Detailed Protocol: NMR-Based Fragment Screening (Ligand-Observed)

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful methods for identifying binders from a fragment library.[8][16]

Protocol: STD-NMR for Fragment Screening

-

Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. A typical concentration is 10-50 µM. Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) and add it to the protein solution to a final concentration of 100-500 µM.

-

NMR Acquisition: Acquire two 1D proton NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum where there are no ligand signals. In the "off-resonance" spectrum, irradiate a region far from any protein or ligand signals.

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein and received saturation transfer.

-

Hit Identification: The presence of signals in the STD spectrum confirms that the fragment is a binder. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.[9]

Part 3: Hit-to-Lead Optimization: Leveraging the 7-Iodo Handle

The true power of this compound as a fragment lies in the versatility of the carbon-iodine bond for chemical elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone of this "fragment growing" strategy, allowing for the rapid and predictable introduction of a wide variety of substituents at the 7-position.

Palladium-Catalyzed Cross-Coupling Reactions

The three most important palladium-catalyzed cross-coupling reactions for derivatizing the 7-iodoquinazoline-2,4-dione core are the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

3.1.1 Suzuki Coupling: Formation of C-C Bonds

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[17]

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and purify the product by column chromatography or recrystallization.

3.1.2 Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere glovebox or under an inert gas stream, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4).

-

Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heating: Heat the reaction mixture under an inert atmosphere. The reaction temperature can vary depending on the reactivity of the coupling partners.

-

Work-up and Purification: After the reaction is complete, quench the reaction, perform an aqueous work-up, and purify the product using standard techniques.

3.1.3 Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[14][20]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: Combine this compound, the terminal alkyne (1.1-2.0 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine).

-

Solvent: Use a suitable solvent such as THF or DMF.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and salts, and the product is purified by chromatography or recrystallization.

Case Study: Quinazolinones as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy for cancer therapy. Several PARP inhibitors feature a quinazolinone or a related heterocyclic scaffold. The this compound fragment can be a starting point for the development of novel PARP inhibitors.[21][22][23]

By using the cross-coupling reactions described above, a library of 7-substituted quinazolinones can be synthesized and screened for PARP inhibitory activity. For example, a Suzuki coupling could be used to introduce a phenyl group with a pendant carboxamide, a moiety known to interact with the nicotinamide binding site of PARP. X-ray crystallography of the initial fragment bound to the PARP catalytic domain would provide invaluable structural information to guide the design of these derivatives.[23]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just another heterocyclic fragment. Its strategic design, incorporating a versatile chemical handle on a privileged scaffold, makes it an exceptionally powerful tool for fragment-based drug discovery. By combining sensitive biophysical screening methods with efficient and predictable synthetic diversification strategies, researchers can rapidly explore the chemical space around this core structure. This systematic approach, grounded in the principles of medicinal chemistry and enabled by modern synthetic methods, can significantly accelerate the identification and optimization of novel drug candidates targeting a wide range of diseases. This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively utilize this valuable fragment in their drug discovery endeavors.

References

- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.

- Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.

- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.

- Reibarkh, M., Mal-Sarkar, M., & Keshwani, M. (2019). Fragment screening by ligand observed nmr. Bruker.

- Giannetti, A. M., & Myszka, D. G. (2010). SPR-based fragment screening: advantages and applications. Methods in Molecular Biology, 627, 185-212.

- Guidechem. (n.d.). How to Synthesize 4-AMINO-3-IODOBENZOIC ACID?. FAQ.

- Lepre, C. A. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208.

- Pellecchia, M., & Sem, D. S. (2011). Fragment-based drug discovery using NMR spectroscopy. Methods in Enzymology, 493, 219-239.

- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.

- Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413.

- BenchChem. (2025).

- Sharma, S., & Kumar, A. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Drug Targets, 25(2), 1-15.

- Fitzgerald, E., Hamilton, D., Boronat, P., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.

- Giannini, G., Vesci, L., Battistuzzi, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 462-466.

- Zhou, J., Ji, M., Yao, H., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115.

- Ramadan, S., Elrazaz, E., Abouzid, K. A. M., & El-naggar, A. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29475-29492.

- Malvern Panalytical. (2014). Evaluating low-affinity fragments of ligands by ITC.

- Sharma, S., & Kumar, A. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Drug Targets, 25(2), 1-15.

- Johansson, K. (2020).

- Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.

- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)

- Wang, H., & Su, W. (2013). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Green Chemistry, 15(12), 3329-3333.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.

- Google Patents. (n.d.). JPH0859630A - Production of quinazoline-2,4-dione.

- ChemInform. (2013). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)

- Bakulina, O. Y., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569.

- Alimova, M. Y., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

- Stenutz. (n.d.). 4-amino-3-iodobenzoic acid.

- PubChem. (n.d.). 4-Amino-3-iodobenzoic Acid.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid.

- YouTube. (2025).

- YouTube. (2020). Suzuki cross-coupling reaction.

- Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(6), 1169-1174.

- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.

- Sharma, R. K., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(53), 31057-31075.

- Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17504-17514.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...

- International Journal of Trend in Scientific Research and Development. (2019). Synthesis of 2, 3- Dihydroquinazolin-4(1H)

- Schlapbach, A., Heng, R., & Di Padova, F. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 357-360.

- Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565.

- ResearchGate. (n.d.).

- Wang, C., et al. (2023).

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. generis-publishing.com [generis-publishing.com]

- 3. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 14. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study low-affinity fragments of ligands by ITC | Malvern Panalytical [malvernpanalytical.com]

- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 19. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Iodoquinazoline-2,4(1H,3H)-dione Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 7-Iodoquinazoline-2,4(1H,3H)-dione binding. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach to understanding the molecular interactions of this compound.

Introduction: The Quinazoline Scaffold and the Significance of In Silico Analysis

The quinazoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinazoline-2,4(1H,3H)-dione core, in particular, has been identified as a key pharmacophore in compounds targeting critical cellular pathways involved in cancer progression. Notably, derivatives of this scaffold have been shown to modulate the activity of proteins such as Signal Transducer and Activator of Transcription 3 (STAT3), Forkhead Box Protein O3a (FOXO3a), Poly (ADP-ribose) polymerase (PARP), and Cyclin-Dependent Kinase 2 (CDK2).[2][3][4]

The subject of this guide, this compound, introduces a halogen substituent at a position known to be critical for biological activity. Structure-activity relationship (SAR) studies of similar quinazoline-2,4(1H,3H)-diones have revealed that modifications at the 7-position can significantly impact their antitumor potency.[5] The presence of an iodine atom suggests the potential for specific halogen bonding interactions within a protein's binding site, which can contribute to enhanced affinity and selectivity.[6][7][8]

In the absence of an experimentally determined crystal structure of this compound in complex with its biological target, in silico modeling provides a powerful and indispensable toolkit for hypothesis generation and the elucidation of potential binding modes.[9][10] This guide will delineate a rigorous computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, to predict and analyze the binding of this compound to plausible biological targets.

Part 1: Target Identification and Rationale

Given the established anticancer properties of the quinazoline-2,4(1H,3H)-dione scaffold, we will focus our in silico investigation on two well-validated cancer targets: Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 2 (CDK2) . The rationale for selecting these targets is as follows:

-

PARP-1: Novel quinazoline-2,4(1H,3H)-dione derivatives have been successfully designed as potent PARP-1/2 inhibitors.[2] A co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 is available, providing a high-quality structural template for our modeling studies.[2]

-

CDK2: Quinazolines have been identified as inhibitors of CDK2, and a crystal structure of a quinazoline inhibitor bound to CDK2 is publicly available.[3] This provides another excellent starting point for our investigation.

The following table summarizes the selected protein targets and their corresponding PDB IDs that will be utilized in this guide.

| Target Protein | PDB ID | Resolution (Å) | Ligand in Crystal Structure |

| PARP-1 | 6B15 | 2.10 | A novel quinazoline-2,4(1H,3H)-dione derivative |

| CDK2 | 2B53 | 2.00 | A quinazoline inhibitor (DIN-234325) |

Part 2: The In Silico Modeling Workflow

This section details the step-by-step methodology for the in silico modeling of this compound binding. The workflow is designed to be a self-validating system, with each step building upon the previous one to provide a comprehensive understanding of the ligand-protein interactions.

Ligand Preparation

Accurate representation of the ligand is paramount for successful molecular docking.

Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the ligand preparation modules of molecular modeling suites.

-

Tautomer and Ionization State Prediction: At physiological pH (around 7.4), the dione moiety of the quinazoline ring can exist in different tautomeric and ionization states. It is crucial to enumerate these states and select the most probable one for docking. Tools like LigPrep from Schrödinger or the Protonate 3D application in MOE can be used for this purpose.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. For novel compounds, quantum mechanical calculations (e.g., using Gaussian or GAMESS) can provide more accurate charges compared to empirical methods.

Protein Preparation

The quality of the protein structure is a critical determinant of the reliability of the docking results.

Protocol:

-

PDB Structure Retrieval: Download the crystal structures of PARP-1 (PDB ID: 6B15) and CDK2 (PDB ID: 2B53) from the Protein Data Bank (PDB).

-

Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. For this study, we will retain the protein chains and any essential cofactors.

-

Handling Missing Residues and Atoms: Check for and, if necessary, model any missing residues or atoms in the protein structure. The SWISS-MODEL server or the protein preparation wizard in molecular modeling software can be used for this task.

-

Protonation and Tautomerization of Residues: Assign the correct protonation states to the ionizable residues (e.g., His, Asp, Glu) at a physiological pH. Histidine tautomers should also be correctly assigned.

-